2-(Diphenylphosphino)benzoic acid
Overview
Description
2-(Diphenylphosphino)benzoic acid is a chemical compound that has been studied for its potential applications in various fields, including organic synthesis and materials science. It is known for its ability to act as a ligand, coordinating with metals to form complexes that exhibit interesting properties and reactivities .
Synthesis Analysis
The synthesis of 2-(diphenylphosphino)benzoic acid and its derivatives can be achieved through different methods. One approach involves the photostimulated SRN1 reaction of 2-chlorobenzoate ion with Ph2P− ions in liquid ammonia, yielding the compound in good yield as an ester . Another method includes the condensation of o-diphenylphosphinobenzaldehyde with p-aminobenzoic acid, leading to the formation of a related compound that can further react to form binuclear silver(I) complexes .
Molecular Structure Analysis
The molecular structure of 2-(diphenylphosphino)benzoic acid and its complexes has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the solid-state structure of a related compound, 2-(diphenylphosphinoyl)benzoic acid, forms a hydrogen-bonded dimer, and the molecule exists as a chloroform solvate . The geometry of the ligand can be influenced by metal coordination, as seen in the structures of palladium(II) complexes .
Chemical Reactions Analysis
2-(Diphenylphosphino)benzoic acid participates in chemical reactions that are significant in synthetic chemistry. It has been used as a bifunctional reagent in the Mitsunobu reaction, serving both as a reductant and a pronucleophile . Additionally, its metal complexes have been synthesized and analyzed for their biological activities, including antimicrobial activity and cytotoxicity against cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(diphenylphosphino)benzoic acid and its complexes are noteworthy. For example, a platinum(II) complex bearing deprotonated 2-(diphenylphosphino)benzoic acid exhibits superior phosphorescence with a higher quantum yield than a corresponding iridium complex, which has implications for the development of organic light-emitting diodes (OLEDs) . The optical properties of a binuclear silver(I) complex with the anion of a related compound have also been studied, showing emission in the range of 430–740 nm .
Scientific Research Applications
Photostimulated Synthesis
2-(Diphenylphosphino)benzoic acid is used in photostimulated synthesis. This process involves the reaction of 2-chlorobenzoate ion with Ph2P- ions in liquid ammonia, which does not occur in the dark. This synthesis is consistent with the SRN1 mechanism, distinct from aromatic nucleophilic substitution or benzyne mechanisms (Barolo, Martín, & Rossi, 2012).
Mitsunobu Reaction
4-(Diphenylphosphino)benzoic acid is used as a bifunctional reagent in the Mitsunobu reaction, serving both as a reductant and a pronucleophile. This facilitates the inversion of secondary alcohols to esters carrying a phosphine oxide group, achieved through a chromatography-free process (Muramoto, Yoshino, Misaki, & Sugimura, 2013).
Asymmetric Transition Metal Catalysis
In the field of asymmetric transition metal catalysis, 2-(Diphenylphosphino)benzoic acid-based ligands are utilized. They are specifically employed in palladium-catalyzed reactions where enantiodifferentiation is achieved through selective ionization (Trost, Vranken, & Bingel, 1992).
Organometallic Chemistry
2-(Diphenylphosphino)benzoic acid finds applications in organometallic chemistry. For instance, it is used in synthesizing ruthenium(II) carbonyl complexes for catalyzing N-alkylation of amines via hydrogen autotransfer process, demonstrating high efficiency and selectivity (Ramachandran, Prakash, Nirmala, Viswanathamurthi, & Małecki, 2015).
OLED Technology
In OLED technology, a Pt(II) complex with deprotonated 2-(diphenylphosphino)benzoic acid displays superior phosphorescence in monomers. It shows a higher quantum yield compared to corresponding iridium complexes and is used in high-performance OLEDs (Zhang et al., 2014).
Antibacterial Studies
2-(Diphenylphosphino)benzoic acid is also involved in the synthesis of novel phosphorus ligands with antibacterial properties. These ligands, when complexed with transition metals, show considerable activity against various bacteria (Al-Sabti, Al-Amiery, Marzoog, & Al-Majedy, 2010).
Safety And Hazards
properties
IUPAC Name |
2-diphenylphosphanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPRYSDOVYCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066179 | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(Diphenylphosphino)benzoic acid | |
CAS RN |
17261-28-8 | |
Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17261-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-diphenylphosphinobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH63M8SLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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